3-(1H-tetrazol-1-yl)phenyl (4-methoxyphenyl)acetate
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Overview
Description
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-methoxyphenyl)acetate is a compound that features a tetrazole ring and a methoxyphenyl acetate moiety. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, material science, and agriculture . The presence of the tetrazole ring imparts unique properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-methoxyphenyl)acetate typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be carried out under mild conditions using various catalysts and solvents. The esterification step involves reacting the tetrazole derivative with 4-methoxyphenyl acetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of tetrazole derivatives often employs scalable and eco-friendly methods. For instance, click chemistry approaches using water as a solvent and moderate reaction conditions are preferred for large-scale synthesis . These methods ensure high yields and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can yield amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are typically employed.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to various enzymes and receptors . This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 5-methyltetrazole share the tetrazole ring structure and exhibit similar biological activities.
Imidazole Derivatives: Compounds such as imidazole and its derivatives also possess a five-membered ring with nitrogen atoms and are known for their broad range of biological activities.
Uniqueness
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-methoxyphenyl)acetate is unique due to the combination of the tetrazole ring and the methoxyphenyl acetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H14N4O3 |
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Molecular Weight |
310.31 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C16H14N4O3/c1-22-14-7-5-12(6-8-14)9-16(21)23-15-4-2-3-13(10-15)20-11-17-18-19-20/h2-8,10-11H,9H2,1H3 |
InChI Key |
XXUDYXPYLBQNDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
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